![molecular formula C19H17F3N4O3S2 B2702442 Ethyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689749-23-3](/img/structure/B2702442.png)
Ethyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. These include an ethyl group, a thiophene ring, a carbonyl group, a triazole ring, and a trifluoromethyl group . Each of these groups contributes to the overall properties of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and triazole rings would contribute to the rigidity of the molecule, while the ethyl and trifluoromethyl groups would add some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl group and the trifluoromethyl group might make the compound more hydrophobic . The exact properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Antioxidant Activity
A study describes the synthesis of a compound structurally similar to Ethyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate, which demonstrated 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Antimicrobial Activity
Research into thiazoles and their fused derivatives, which share a similar structural motif with the compound , reported in vitro antimicrobial activity against bacterial and fungal isolates. This demonstrates the potential of such compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Anticancer and Pharmacological Properties
Another study investigated 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety, derived from a starting compound related to Ethyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate. These derivatives showed significant cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines, indicating the potential for anticancer applications (Šermukšnytė et al., 2022).
Synthesis of Novel Compounds
A study focused on the efficient synthesis of 6-(1H-1,2,4-Triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones demonstrates the versatility of thiophene and triazole derivatives in synthesizing novel compounds. These findings highlight the broad utility of such compounds in medicinal chemistry and drug development processes (Sun et al., 2010).
Future Directions
properties
IUPAC Name |
ethyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S2/c1-2-29-16(27)11-31-18-25-24-15(10-23-17(28)14-7-4-8-30-14)26(18)13-6-3-5-12(9-13)19(20,21)22/h3-9H,2,10-11H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKCTEZYEBRCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

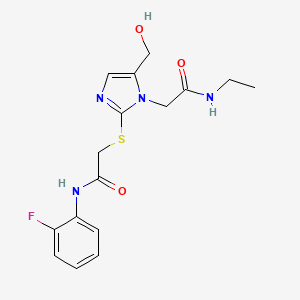
![(2Z)-7-ethoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2702360.png)
![methyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2702362.png)
![5-Azaspiro[3.4]octane-5-carboxamide](/img/structure/B2702364.png)
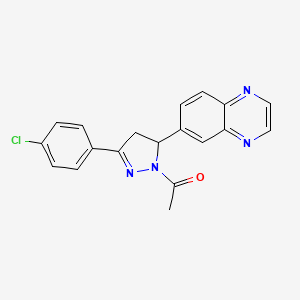
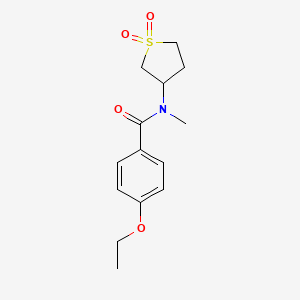
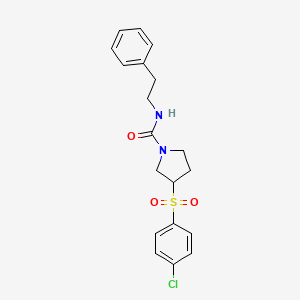

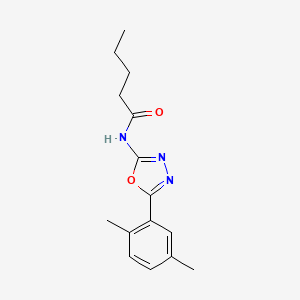
![2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2702370.png)
![phenyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B2702376.png)
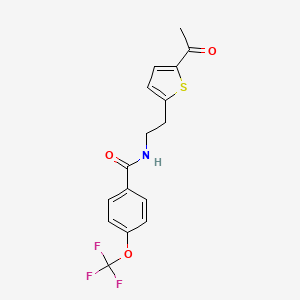
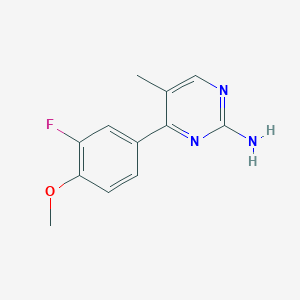
![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanesulfonyl chloride](/img/structure/B2702380.png)